Ethyl 2,3,4,5-tetrafluorobenzoate

描述

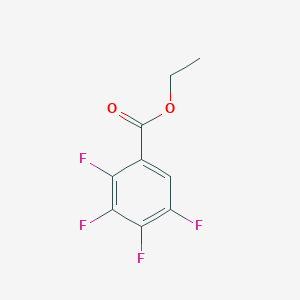

Ethyl 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,3,4,5-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol. This process can be optimized for higher yields and purity by controlling the reaction temperature, pressure, and the molar ratio of reactants. Additionally, the use of advanced catalysts and purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Ethyl 2,3,4,5-tetrafluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Hydrolysis: The ester group can be hydrolyzed to yield 2,3,4,5-tetrafluorobenzoic acid and ethanol. This reaction typically occurs under acidic or basic conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: 2,3,4,5-tetrafluorobenzoic acid and ethanol.

Reduction: 2,3,4,5-tetrafluorobenzyl alcohol.

科学研究应用

Medicinal Chemistry

Drug Development : Ethyl 2,3,4,5-tetrafluorobenzoate serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. Researchers have utilized this compound to explore new therapeutic agents that exhibit improved efficacy and reduced toxicity compared to non-fluorinated counterparts .

Case Study : In a study focused on anti-cancer agents, this compound was incorporated into various molecular scaffolds. The resulting compounds demonstrated significant activity against cancer cell lines, highlighting the importance of fluorinated structures in drug design .

Material Science

Advanced Materials : This compound is utilized in the development of high-performance materials such as coatings and polymers. The presence of fluorine contributes to enhanced chemical resistance, thermal stability, and hydrophobic properties. These attributes are particularly valuable in applications requiring durability under harsh conditions .

Applications in Coatings : this compound has been integrated into formulations for protective coatings used in aerospace and automotive industries. The fluorinated nature of the compound helps to create surfaces that repel dirt and resist corrosion .

Analytical Chemistry

Chromatography Standards : In analytical chemistry, this compound is employed as a standard reference material in chromatographic analyses. Its unique structure aids in the accurate quantification of complex mixtures in environmental monitoring and food safety testing .

Environmental Applications : Studies have shown that this compound can be used to develop methods for detecting and quantifying pollutants in water samples. Its stability makes it an ideal candidate for use as an internal standard during mass spectrometry analyses .

Biochemical Research

Enzyme Interaction Studies : this compound has been valuable in biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways. Its distinct properties allow researchers to investigate interactions with various biomolecules .

Potential Drug Targets : Research has indicated that this compound can modulate enzyme activity through specific interactions with active sites. Such insights are crucial for identifying new drug targets in the development of therapeutics for various diseases .

作用机制

The mechanism of action of ethyl 2,3,4,5-tetrafluorobenzoate is largely influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the electrophilicity of the carbonyl carbon in the ester group, making it more reactive towards nucleophiles. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s behavior in biological systems.

相似化合物的比较

Ethyl 2,3,4,5-tetrafluorobenzoate can be compared with other fluorinated benzoates such as:

Ethyl 2,3,5,6-tetrafluorobenzoate: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

Ethyl pentafluorobenzoate: Contains an additional fluorine atom, which further enhances its electron-withdrawing properties and reactivity.

Ethyl 2,4,5-trifluorobenzoate:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and stability characteristics, making it valuable for various scientific and industrial applications.

生物活性

Ethyl 2,3,4,5-tetrafluorobenzoate (C9H6F4O2) is an organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are substituted with fluorine atoms. This substitution significantly alters its chemical behavior and biological interactions.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- Boiling Point : 88 °C

- Density : 1.39 g/cm³

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Esterification : The most common method involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol using sulfuric acid as a catalyst.

- Acyl Chloride Reaction : Another approach is the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethanol in the presence of a base like pyridine.

These methods are optimized for yield and purity in industrial settings through controlled reaction conditions and purification techniques.

The biological activity of this compound is largely influenced by the electron-withdrawing effects of the fluorine atoms. This increases the electrophilicity of the carbonyl carbon in the ester group, enhancing its reactivity towards nucleophiles. Additionally, fluorine can participate in hydrogen bonding and other non-covalent interactions that affect biological systems.

Biological Applications

This compound has been explored for various biological applications:

- Enzyme Inhibition Studies : Its unique reactivity allows researchers to investigate enzyme inhibition mechanisms and protein-ligand interactions.

- Drug Development : The compound is being studied for its potential as a building block in the synthesis of fluorinated pharmaceuticals that may offer improved metabolic stability and bioavailability.

- Agricultural Chemistry : Its stability and reactivity make it suitable for developing agrochemicals.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Fluorine's Role in Biological Systems : Research indicates that fluorinated compounds can exhibit altered pharmacokinetics compared to their non-fluorinated counterparts. This compound's fluorine atoms may enhance binding affinity to biological targets.

-

Case Studies :

- A study demonstrated that compounds similar to this compound exhibit significant enzyme inhibition properties against specific targets involved in metabolic pathways .

- Another investigation focused on the compound's effects on cell viability and proliferation in cultured cell lines, indicating potential cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,3,4-trifluorobenzoate | C9H7F3O2 | Fewer fluorine substitutions |

| Ethyl pentafluorobenzoate | C9H5F5O2 | Increased electron-withdrawing nature |

| Ethyl 2-fluorobenzoate | C9H8F1O2 | Less reactive due to fewer fluorines |

属性

IUPAC Name |

ethyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHMXBYMQZRRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379014 | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-73-9 | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122894739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2H-tetrafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。